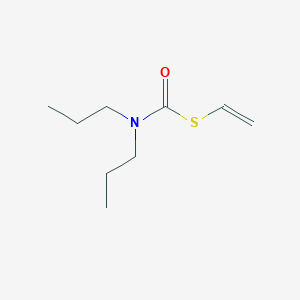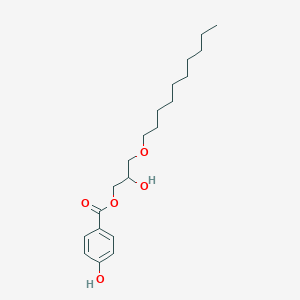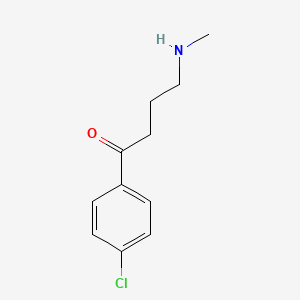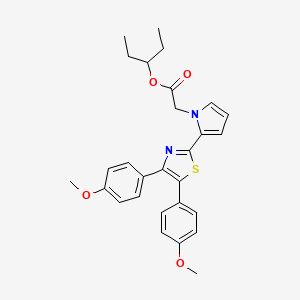![molecular formula C13H17N3O B14327188 4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one CAS No. 111133-58-5](/img/structure/B14327188.png)
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one is a complex organic compound featuring a pyridine ring and an enone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one typically involves the condensation of pyridine-2-carbaldehyde with an appropriate amine, followed by further functionalization to introduce the enone moiety. Common synthetic routes include:
Condensation Reaction: Pyridine-2-carbaldehyde reacts with an amine under acidic or basic conditions to form the Schiff base.
Enone Formation: The Schiff base undergoes further reactions, such as aldol condensation, to introduce the enone functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine N-oxide derivatives.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-4-yl)but-3-en-2-one: Shares a similar pyridine and enone structure.
2-(Pyridin-2-yl)ethanamine: Contains a pyridine ring with an ethylamine side chain.
Pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
111133-58-5 |
|---|---|
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
4-[2-(pyridin-2-ylmethylideneamino)ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17N3O/c1-11(9-12(2)17)15-8-7-14-10-13-5-3-4-6-16-13/h3-6,9-10,15H,7-8H2,1-2H3 |
Clave InChI |
HDHIZLCBJHKKDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)NCCN=CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)

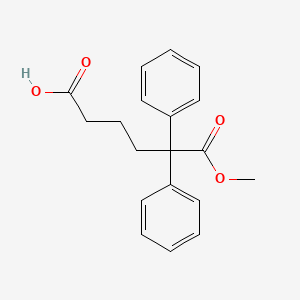
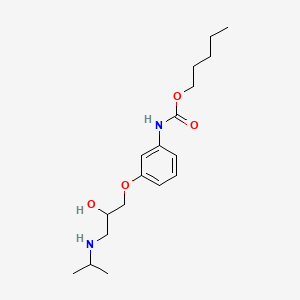
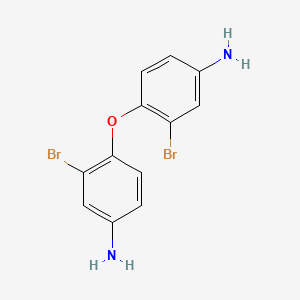

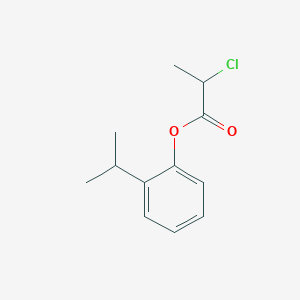
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
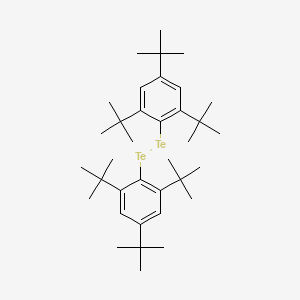
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
